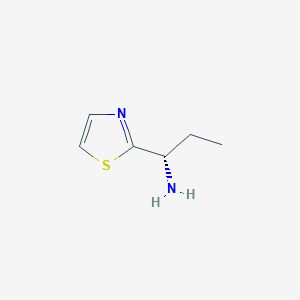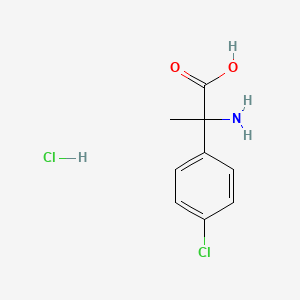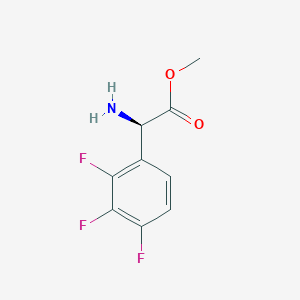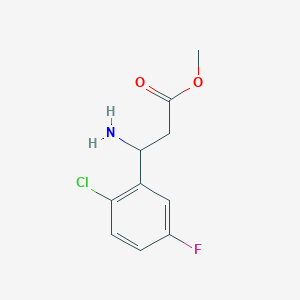
Methyl3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2. It is known for its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a propanoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpropanoate compounds .
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride include:
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-bromophenyl)propanoate .
Uniqueness
What sets Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride apart from these similar compounds is the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11ClFNO2 |
|---|---|
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3 |
Clave InChI |
AQKFLNXWVITTAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=C(C=CC(=C1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



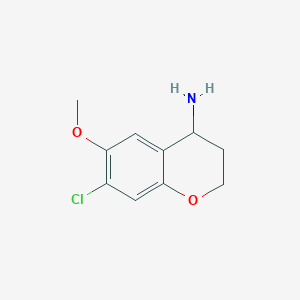
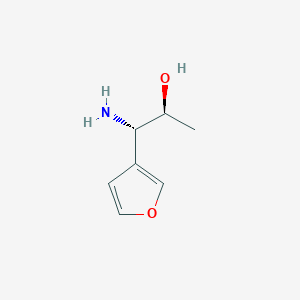
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
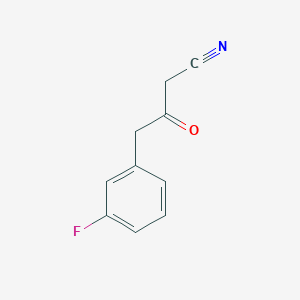
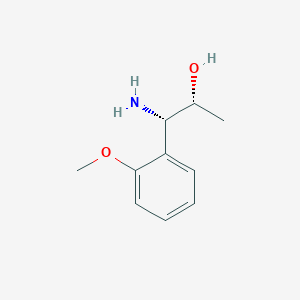
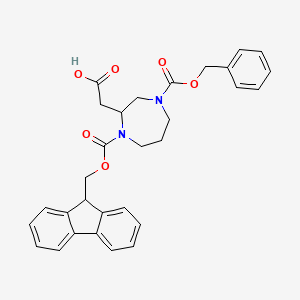
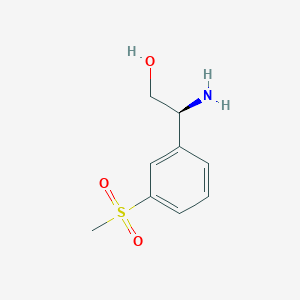
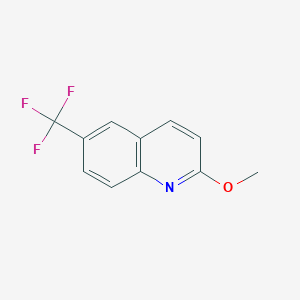
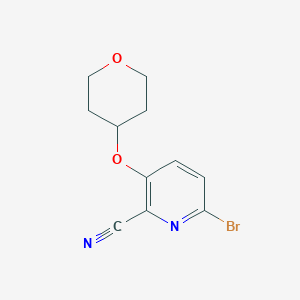
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
